rac Metanephrine-d3 Hydrochloride Salt

Catalog No.
S917725
CAS No.
M.F
C10H16ClNO3
M. Wt
236.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac Metanephrine-d3 Hydrochloride Salt

Product Name

rac Metanephrine-d3 Hydrochloride Salt

IUPAC Name

4-[1-hydroxy-2-(trideuteriomethylamino)ethyl]-2-methoxyphenol;hydrochloride

Molecular Formula

C10H16ClNO3

Molecular Weight

236.71 g/mol

InChI

InChI=1S/C10H15NO3.ClH/c1-11-6-9(13)7-3-4-8(12)10(5-7)14-2;/h3-5,9,11-13H,6H2,1-2H3;1H/i1D3;

InChI Key

HRIQFVCFOPJYEQ-NIIDSAIPSA-N

SMILES

CNCC(C1=CC(=C(C=C1)O)OC)O.Cl

Synonyms

4-Hydroxy-3-methoxy-α-[(methylamino-d3)methyl]benzenemethanol Hydrochloride; α-[(Methylamino-d3)methyl]-vanillyl Alcohol Hydrochloride; (±)-Metanephrine-d3 Hydrochloride; 3-Methoxyadrenaline-d3 Hydrochloride; 3-O-Methylepinephrine-d3 Hydrochloride; M

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)OC)O.Cl

Isomeric SMILES

[2H]C([2H])([2H])NCC(C1=CC(=C(C=C1)O)OC)O.Cl

Internal Standard in Mass Spectrometry:

rac Metanephrine-d3 Hydrochloride Salt is a valuable tool in scientific research, particularly in mass spectrometry (MS) . MS is an analytical technique that measures the mass-to-charge ratio (m/z) of molecules. Due to its close structural similarity to metanephrine, a naturally occurring hormone and metabolite of epinephrine, rac Metanephrine-d3 Hydrochloride Salt serves as an internal standard (IS) .

An IS is a compound with known properties that is added to a sample before analysis. By comparing the signal of the analyte (the molecule of interest) with the signal of the IS, scientists can account for variations in instrumental response and sample preparation, leading to more accurate and reproducible measurements of metanephrine concentration .

Investigation of Metabolic Pathways:

The "d3" in the name rac Metanephrine-d3 Hydrochloride Salt refers to the presence of three deuterium atoms (isotopes of hydrogen) incorporated into the molecule. These deuterium atoms act as isotopic labels, allowing researchers to trace the metabolic pathways of metanephrine in biological systems .

By administering rac Metanephrine-d3 Hydrochloride Salt to an organism or cell culture, scientists can track the incorporation of the labeled molecule into downstream metabolites. This information helps them understand how metanephrine is synthesized, modified, and ultimately eliminated from the body, providing valuable insights into its physiological role .

Rac Metanephrine-d3 Hydrochloride Salt is a stable isotope-labeled analogue of metanephrine, which itself is an inactive metabolite of epinephrine. Its chemical formula is C10H16ClNO3C_{10}H_{16}ClN_{O_3} with a molecular weight of 236.71 g/mol. This compound plays a pivotal role in clinical diagnostics, particularly in the detection of conditions such as pheochromocytoma and adrenal medullary neoplasms, where accurate measurement of catecholamine metabolites is crucial .

Rac-METH-d3 itself does not have a known mechanism of action in biological systems. It serves as a scientific tool for the measurement of metanephrine, which plays a role in the regulation of blood pressure and heart rate [].

Typical of catecholamines, including:

  • Oxidation: This can lead to various metabolites depending on the reaction conditions.
  • Reduction: This may convert the compound into other related catecholamines.
  • Substitution: Various functional groups can be introduced under appropriate conditions.

These reactions are facilitated by standard organic chemistry reagents and conditions, resulting in products that can further be analyzed for biological activity or metabolic pathways.

The primary biological activity of rac Metanephrine-d3 Hydrochloride Salt involves its interaction with norepinephrine receptors. As a potent agonist, it activates these G-protein coupled receptors, leading to downstream signaling cascades that result in the release of neurotransmitters such as dopamine and serotonin. The activation of these pathways has implications for understanding neurochemical processes and the physiological responses associated with catecholamines .

The synthesis of rac Metanephrine-d3 Hydrochloride Salt typically involves isotopic labeling techniques during the production process. While specific industrial methods are not extensively documented, it is generally synthesized in research and clinical laboratories. The synthetic routes may include:

  • Chemical synthesis: Utilizing starting materials that undergo reactions to form the labeled compound.
  • Isotopic labeling: Introducing deuterium atoms at specific positions within the metanephrine structure to create the labeled analogue .

Rac Metanephrine-d3 Hydrochloride Salt has several significant applications:

  • Clinical Testing: It serves as an internal standard for quantifying metanephrine levels in biological samples (plasma or urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Research: It aids in studying catecholamine metabolism, providing insights into neurochemical dynamics and potential drug development pathways .

Interaction studies involving rac Metanephrine-d3 Hydrochloride Salt focus on its binding affinity and efficacy at norepinephrine receptors. These studies help elucidate its pharmacological profile and potential therapeutic uses. Understanding these interactions can also inform safety profiles and dosage considerations in clinical settings.

Rac Metanephrine-d3 Hydrochloride Salt can be compared with several related compounds, particularly other catecholamines and their metabolites:

Compound NameMolecular FormulaMolecular WeightUnique Features
MetanephrineC10H13NO3C_{10}H_{13}NO_3195.22 g/molNon-labeled analogue of rac Metanephrine-d3
EpinephrineC9H13NO3C_{9}H_{13}NO_3183.21 g/molPrimary catecholamine involved in fight-or-flight response
NormetanephrineC10H13NO3C_{10}H_{13}NO_3195.22 g/molA metabolite of epinephrine without isotopic labeling

The uniqueness of rac Metanephrine-d3 Hydrochloride Salt lies in its stable isotope labeling, which enhances its utility in analytical chemistry for precise quantification and metabolic studies. This feature distinguishes it from its non-labeled counterparts, making it invaluable for research applications where accuracy is paramount .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

236.1007013 g/mol

Monoisotopic Mass

236.1007013 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-04-14

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